![molecular formula C21H20F3N3O3 B14138799 3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide CAS No. 1232777-70-6](/img/structure/B14138799.png)
3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a butyl group, a trifluoromethylphenyl group, and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the butyl group, the trifluoromethylphenyl group, and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide include other quinazoline derivatives with different substituents. Examples include:
- 3-Butyl-3,4-dihydro-2,4-dioxo-N-phenyl-1(2H)-quinazolineacetamide
- 3-Butyl-3,4-dihydro-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
CAS No. |
1232777-70-6 |
|---|---|
Molecular Formula |
C21H20F3N3O3 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxoquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H20F3N3O3/c1-2-3-11-26-19(29)16-9-4-5-10-17(16)27(20(26)30)13-18(28)25-15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,25,28) |
InChI Key |
ITMURJPJVDMTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
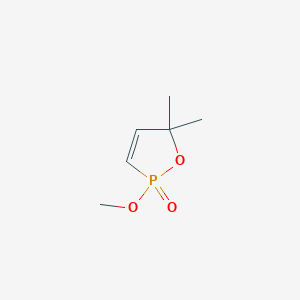
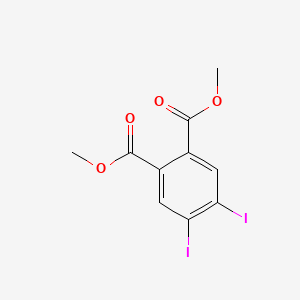
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
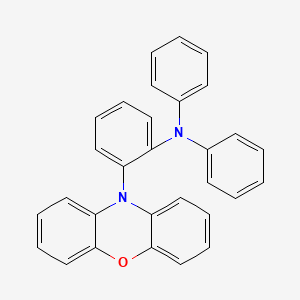
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)
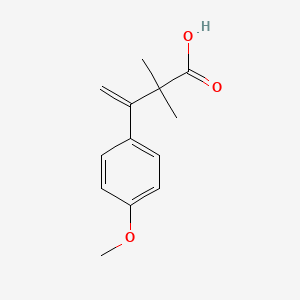

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

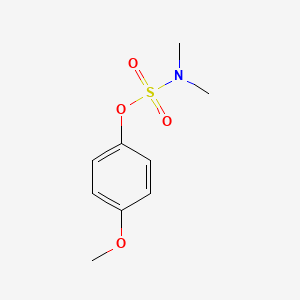
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
